BenchChemオンラインストアへようこそ!

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol

Stereochemical impurity Process chemistry Pharmaceutical intermediate

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol (C21H29N3O4, MW 387.47 g/mol) is a synthetic adamantane-piperazine hybrid bearing a 3-methoxy-4-nitrophenyl substituent. The adamantane core is substituted at the 1-position with a hydroxyl group and at the 4-position with a piperazine ring whose distal nitrogen carries the methoxy-nitrophenyl moiety; the cis configuration places the hydroxyl and the piperazinyl substituents on the same face of the adamantane scaffold.

Molecular Formula C21H29N3O4
Molecular Weight 387.5 g/mol
Cat. No. B8177148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol
Molecular FormulaC21H29N3O4
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)[N+](=O)[O-]
InChIInChI=1S/C21H29N3O4/c1-28-19-10-17(2-3-18(19)24(26)27)22-4-6-23(7-5-22)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13H2,1H3
InChIKeyZDHGWGVUKXWEQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol – Structural Identity and Procurement-Ready Purity Profile


cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol (C21H29N3O4, MW 387.47 g/mol) is a synthetic adamantane-piperazine hybrid bearing a 3-methoxy-4-nitrophenyl substituent. The adamantane core is substituted at the 1-position with a hydroxyl group and at the 4-position with a piperazine ring whose distal nitrogen carries the methoxy-nitrophenyl moiety; the cis configuration places the hydroxyl and the piperazinyl substituents on the same face of the adamantane scaffold [1]. This precise stereochemistry distinguishes it from the trans isomer, which is the targeted pharmaceutical intermediate in cancer-drug development [2]. As supplied by specialty chemical vendors, the cis isomer is available as a light yellow to brown solid at certified purities of 98.5% and 100.0% (HPLC, 254 nm) .

Why Generic Substitution of cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol Fails: The Stereochemical Impurity Barrier


The cis and trans isomers of 4-[4-(3-methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol are not interchangeable. Patent disclosures explicitly identify the cis isomer as a problematic impurity that is intrinsically difficult to remove during trans-isomer purification; conventional reductive amination routes yield the trans isomer at only approximately 10% yield and approximately 95% purity, with the cis impurity compromising batch quality [1]. The improved three-step nucleophilic substitution route achieves trans yield of 45.8% and purity exceeding 99% by suppressing cis-isomer formation [1]. Consequently, any research or analytical protocol requiring stereochemically pure cis material cannot rely on trans-rich mixtures or generic piperazine-adamantane derivatives; only authenticated, high-purity cis isomer meets the specification.

Quantitative Comparator Evidence for cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol


Synthetic Accessibility: Cis Isomer as the Process-Limiting Impurity in Trans Manufacturing

The cis isomer is not a minor side product but a stereo-determining impurity that historically limited trans-isomer yield to approximately 10% and purity to approximately 95% [1]. The patented three-step nucleophilic substitution method deliberately suppresses cis formation, elevating trans yield to 45.8% and purity to greater than 99% [1]. This quantitative relationship means that any downstream pharmaceutical campaign relying on the trans intermediate demands authenticated cis reference material for impurity monitoring at the ≤0.15–0.5% a/a threshold typical of critical pharmaceutical impurities.

Stereochemical impurity Process chemistry Pharmaceutical intermediate

Certified Purity: Batched cis Isomer Delivers Reference-Grade Specifications for Analytical Quality Control

Independent vendor certification demonstrates that the cis isomer can be obtained at 100.0% and 98.5% purity (HPLC, 254 nm) . In contrast, the patent literature reports that the trans isomer prepared by the legacy route achieves only approximately 95% purity, with cis contamination being the primary deficit [1]. The availability of cis isomer at ≥98.5% purity enables its direct use as a quantitative reference standard for HPLC impurity profiling of trans API batches, meeting ICH Q3A thresholds.

Reference standard HPLC purity Quality control

Chemotype Differentiation: Piperazine-Adamantane Versus Amino-Adamantane Scaffolds in Kinase Inhibitor Intermediates

The cis-4-[4-(3-methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol scaffold incorporates a piperazine ring as the linker between the adamantane core and the nitrophenyl pharmacophore. A closely related FAK inhibitor intermediate, (trans)-4-((3-methoxy-4-nitrophenyl)amino)adamantan-1-ol, replaces the piperazine with a direct amino linker [3]. While head-to-head potency comparisons are not publicly available, the piperazine chemotype introduces a tertiary amine capable of protonation at physiological pH, offering different aqueous solubility and salt-formation profiles compared to the secondary aniline-type amino linker. This structural distinction is relevant for medicinal chemistry programs evaluating linker-dependent pharmacology and pharmacokinetics.

Chemotype FAK inhibitor Piperazine linker

Functional Handle Differentiation: 1-Hydroxyadamantane Versus 1-Des-Hydroxy Adamantane Analogs

The 1‑hydroxy group on the adamantane core provides a chemically distinct handle for further functionalization (e.g., esterification, oxidation, or Mitsunobu coupling) that is absent in des‑hydroxy analogs such as 1-(3-methoxy-4-nitrophenyl)-4-(adamantan-1-yl)piperazine. The patent literature confirms that the hydroxy group is retained throughout the three‑step nucleophilic substitution sequence, indicating its compatibility with downstream synthetic manipulations [1]. The vendor-supplied cis isomer is specified as 98.5–100.0% pure , confirming that the hydroxy group does not degrade under storage, a prerequisite for reliable subsequent derivatization.

Functional group handle Derivatization Adamantane modification

High-Value Application Scenarios for cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol


Analytical Reference Standard for Trans-Isomer Impurity Profiling in Pharmaceutical Manufacturing

The cis isomer, supplied at 98.5–100.0% purity , serves as the definitive reference standard for HPLC and LC-MS quantification of the cis impurity in trans-4-[4-(3-methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol API batches. Given that legacy trans synthesis historically struggled to exceed 95% purity due to cis carryover [1], access to a certified cis reference enables precise impurity tracking below the 0.15% a/a ICH threshold, directly supporting regulatory filings for cancer-targeted pharmaceutical intermediates.

Stereochemical Probe in Cancer-Relevant FAK and Related Kinase Drug Discovery

The piperazine-linked adamantane scaffold is structurally adjacent to amino-linked FAK inhibitor intermediates disclosed in patent literature [2]. Supplying the cis-4-[4-(3-methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol congener allows medicinal chemistry teams to probe the effect of piperazine incorporation (basicity, conformational flexibility, hydrogen-bond acceptor capacity) versus the amino linker, and to systematically investigate cis versus trans stereochemistry on kinase inhibition, selectivity, and cellular permeability.

Divergent Scaffold for Focused Adamantane-Piperazine Libraries

The 1‑hydroxy group on the adamantane core provides a reactive handle for esterification, carbamate formation, and oxidation chemistry [1]. Procurement of the cis isomer at high certified purity (≥98.5%) enables chemists to generate focused compound libraries with controlled stereochemistry, exploring structure-activity relationships around the adamantane C‑1 position while retaining the piperazine-nitrophenyl pharmacophore—a synthetic capability not offered by des‑hydroxy or trans-only analogs.

Process Chemistry Quality Control and Cis-Trans Separation Method Development

The patent-documented difficulty of removing the cis impurity from trans product [1] creates an industrial need for robust chiral or achiral chromatographic methods capable of baseline separation. Pure cis isomer is indispensable for developing and validating these preparative HPLC or SFC methods, and for evaluating column selectivity, mobile phase optimization, and loading capacity under process-relevant conditions.

Quote Request

Request a Quote for cis-4-[4-(3-Methoxy-4-nitrophenyl)-1-piperazinyl]adamantan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.